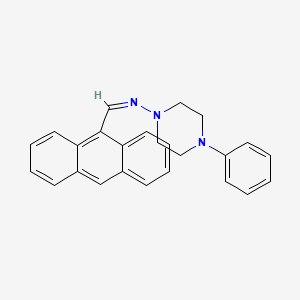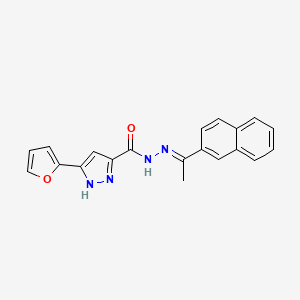![molecular formula C17H12Br2N2O4 B11665357 (4Z)-4-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-(4-bromophenyl)pyrazolidine-3,5-dione](/img/structure/B11665357.png)
(4Z)-4-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-(4-bromophenyl)pyrazolidine-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Z)-4-[(3-bromo-4-hydroxy-5-méthoxyphényl)méthylidène]-1-(4-bromophényl)pyrazolidine-3,5-dione est un composé organique complexe caractérisé par sa structure unique, qui comprend des groupes fonctionnels brome, hydroxyle et méthoxy.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (4Z)-4-[(3-bromo-4-hydroxy-5-méthoxyphényl)méthylidène]-1-(4-bromophényl)pyrazolidine-3,5-dione implique généralement plusieurs étapes, en commençant par des précurseurs disponibles dans le commerce. Une méthode courante consiste à condenser la 3-bromo-4-hydroxy-5-méthoxybenzaldéhyde avec la 4-bromophénylhydrazine en milieu acide pour former l’hydrazone intermédiaire. Cette intermédiaire est ensuite cyclisée en milieu basique pour produire la structure finale de la pyrazolidine-3,5-dione.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation de la voie de synthèse pour augmenter le rendement et la pureté. Cela peut inclure l’utilisation de systèmes catalytiques avancés et de réacteurs à écoulement continu pour améliorer l’efficacité de la réaction et la capacité de production.
Analyse Des Réactions Chimiques
Types de réactions
(4Z)-4-[(3-bromo-4-hydroxy-5-méthoxyphényl)méthylidène]-1-(4-bromophényl)pyrazolidine-3,5-dione peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé en groupe carbonyle en utilisant des réactifs comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Le composé peut être réduit en son alcool correspondant en utilisant des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Les atomes de brome peuvent être substitués par d’autres groupes fonctionnels par des réactions de substitution nucléophile en utilisant des réactifs comme le méthylate de sodium ou le thiolate de potassium.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Méthylate de sodium dans le méthanol.
Principaux produits
Oxydation : Formation de dérivés quinoniques correspondants.
Réduction : Formation de dérivés alcooliques correspondants.
Substitution : Formation de dérivés méthoxy ou thiol.
Applications de recherche scientifique
Chimie
En chimie, ce composé est utilisé comme brique de base pour la synthèse de molécules plus complexes. Sa structure unique permet d’explorer de nouveaux mécanismes de réaction et de développer de nouvelles méthodologies de synthèse.
Biologie
En recherche biologique, (4Z)-4-[(3-bromo-4-hydroxy-5-méthoxyphényl)méthylidène]-1-(4-bromophényl)pyrazolidine-3,5-dione est étudiée pour son potentiel en tant que molécule biologiquement active. Elle peut présenter des propriétés antimicrobiennes, anti-inflammatoires ou anticancéreuses, ce qui en fait un candidat pour le développement de médicaments.
Médecine
En médecine, ce composé est étudié pour son potentiel thérapeutique. Sa capacité à interagir avec des cibles biologiques spécifiques pourrait conduire au développement de nouveaux médicaments pour le traitement de diverses maladies.
Industrie
Dans l’industrie, (4Z)-4-[(3-bromo-4-hydroxy-5-méthoxyphényl)méthylidène]-1-(4-bromophényl)pyrazolidine-3,5-dione est utilisé dans la production de matériaux avancés. Son incorporation dans des polymères ou d’autres matériaux peut améliorer leurs propriétés, telles que la stabilité thermique ou la résistance mécanique.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, (4Z)-4-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-(4-bromophenyl)pyrazolidine-3,5-dione is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals for treating various diseases.
Industry
In industry, this compound is used in the production of advanced materials. Its incorporation into polymers or other materials can enhance their properties, such as thermal stability or mechanical strength.
Mécanisme D'action
Le mécanisme d’action de (4Z)-4-[(3-bromo-4-hydroxy-5-méthoxyphényl)méthylidène]-1-(4-bromophényl)pyrazolidine-3,5-dione implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d’autres protéines qui jouent un rôle dans les processus biologiques. La structure du composé lui permet de se lier à ces cibles, modulant leur activité et conduisant à l’effet thérapeutique ou biologique souhaité.
Comparaison Avec Des Composés Similaires
Composés similaires
3-(4-Bromophényl)-5-(4-hydroxyphényl)isoxazole : Ce composé partage des groupes fonctionnels et des caractéristiques structurelles similaires, ce qui en fait une comparaison utile pour étudier les relations structure-activité.
2-Fluorodéschlorokétamine : Bien qu’il soit principalement connu pour ses propriétés anesthésiques, les similitudes structurales de ce composé fournissent des informations sur les effets de la substitution halogénée sur l’activité biologique.
Unicité
(4Z)-4-[(3-bromo-4-hydroxy-5-méthoxyphényl)méthylidène]-1-(4-bromophényl)pyrazolidine-3,5-dione est unique en raison de sa combinaison de groupes brome, hydroxyle et méthoxy, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C17H12Br2N2O4 |
|---|---|
Poids moléculaire |
468.1 g/mol |
Nom IUPAC |
(4Z)-4-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-(4-bromophenyl)pyrazolidine-3,5-dione |
InChI |
InChI=1S/C17H12Br2N2O4/c1-25-14-8-9(7-13(19)15(14)22)6-12-16(23)20-21(17(12)24)11-4-2-10(18)3-5-11/h2-8,22H,1H3,(H,20,23)/b12-6- |
Clé InChI |
PMDHYOFDFSWQCD-SDQBBNPISA-N |
SMILES isomérique |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)Br)Br)O |
SMILES canonique |
COC1=C(C(=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)Br)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{(E)-[2-({4-[methyl(phenylsulfonyl)amino]phenyl}carbonyl)hydrazinylidene]methyl}phenyl acetate](/img/structure/B11665280.png)

![(5Z)-5-(3-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11665282.png)
![3-[4-(2-methylpropyl)phenyl]-N'-[(1E)-1-(thiophen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11665288.png)
![3-(4-ethylphenyl)-N'-[(E)-4-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11665290.png)

![benzyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B11665302.png)

![3-(5-chloro-2-thienyl)-N'-[(E)-1-(4-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11665311.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11665324.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11665331.png)
![pentyl 3-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B11665346.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide](/img/structure/B11665348.png)
![N'-[(E)-(3-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11665353.png)
